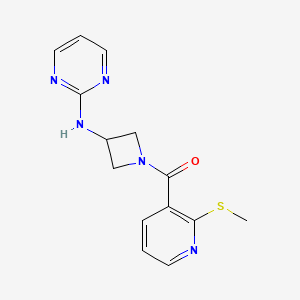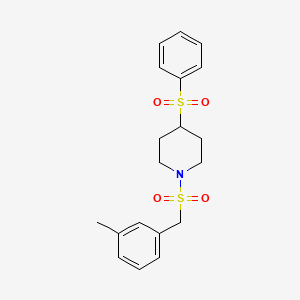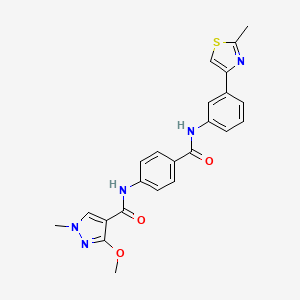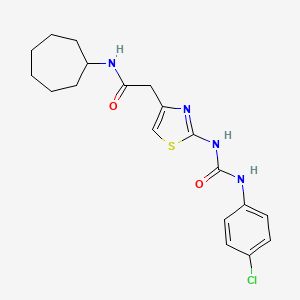![molecular formula C8H10F2N2O B2964435 [2-(2,2-Difluoroethoxy)pyridin-3-yl]methanamine CAS No. 1423033-53-7](/img/structure/B2964435.png)
[2-(2,2-Difluoroethoxy)pyridin-3-yl]methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“[2-(2,2-Difluoroethoxy)pyridin-3-yl]methanamine” is a chemical compound with the molecular formula C8H10F2N2O and a molecular weight of 188.18 . It is an oil-like substance at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H10F2N2O/c9-8(10)5-13-7-4-12-2-1-6(7)3-11/h1-2,4,8H,3,5,11H2 . This indicates the presence of a pyridine ring with a difluoroethoxy group and a methanamine group attached.Chemical Reactions Analysis
While specific chemical reactions involving “[2-(2,2-Difluoroethoxy)pyridin-3-yl]methanamine” are not available, similar compounds have been synthesized and evaluated for various biological activities .Physical And Chemical Properties Analysis
“[2-(2,2-Difluoroethoxy)pyridin-3-yl]methanamine” is an oil-like substance at room temperature . It has a molecular weight of 188.18 .Aplicaciones Científicas De Investigación
Catalytic Applications
One area of research involving related pyridinyl methanamine derivatives focuses on their role in catalysis. For example, the synthesis of unsymmetrical NCN′ and PCN pincer palladacycles, which includes derivatives of pyridinyl methanamine, has been explored for their catalytic activities. These compounds have undergone C–H bond activation to afford unsymmetrical pincer palladacycles, characterized in the solid state and evaluated for catalytic applications where the palladacycle remains in the Pd(II) state, showing good activity and selectivity (Roffe, Tizzard, Coles, Cox, & Spencer, 2016).
Anticonvulsant Agents
Research on Schiff bases of 3-aminomethyl pyridine, synthesized through condensation with substituted aryl aldehydes/ketones, has shown potential anticonvulsant activities. These compounds were screened for seizures protection, with several showing promising activity compared to clinically used drugs (Pandey & Srivastava, 2011).
Photophysical Behaviors
The synthesis and characterization of polydentate ligand derivatives, including pyridinyl methanamine, have revealed interesting photophysical behaviors. The addition of certain agents to solutions of these ligands resulted in an obvious red-shift of fluorescence, indicating potential applications in materials science and sensor development (Li Ping-hua, 2010).
Cellular Imaging and Photocytotoxicity
Iron(III) complexes of phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine and related compounds have been synthesized and their photocytotoxic properties examined. These complexes displayed unprecedented photocytotoxicity in red light, suggesting potential for therapeutic applications in targeting cancer cells through the generation of reactive oxygen species (Basu, Pant, Khan, Hussain, Kondaiah, & Chakravarty, 2014).
Enhanced Cellular Uptake
Iron(III) complexes with pyridoxal Schiff bases and modified dipicolylamines, including derivatives of pyridinyl methanamine, have been studied for their uptake in cancer cells and photocytotoxicity. These complexes exhibit remarkable photocytotoxicity with significant selectivity, reducing cell viability through apoptotic pathways induced by light-activated reactive oxygen species generation (Basu, Pant, Hussain, Kondaiah, & Chakravarty, 2015).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
[2-(2,2-difluoroethoxy)pyridin-3-yl]methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F2N2O/c9-7(10)5-13-8-6(4-11)2-1-3-12-8/h1-3,7H,4-5,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQXGTYLMPDFMML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)OCC(F)F)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-2-(4-chlorophenoxy)acetamide](/img/structure/B2964357.png)


![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(o-tolyl)oxalamide](/img/structure/B2964361.png)


![Ethyl 2-[[5-[[(2-methoxybenzoyl)amino]methyl]-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2964366.png)

![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(pyridin-4-yl)methanone](/img/structure/B2964368.png)
![4-[(5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)amino]benzenesulfonamide](/img/structure/B2964369.png)

![8-(5-chloro-2-methylphenyl)-1,7-dimethyl-3-(3-oxobutan-2-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2964372.png)
